Trichloro(dichloromethyl)silane

Catalog No.
S1503337
CAS No.
1558-24-3
M.F
CHCl5Si
M. Wt
218.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(dichloromethyl)silane

CAS Number

1558-24-3

Product Name

Trichloro(dichloromethyl)silane

IUPAC Name

trichloro(dichloromethyl)silane

Molecular Formula

CHCl5Si

Molecular Weight

218.4 g/mol

InChI

InChI=1S/CHCl5Si/c2-1(3)7(4,5)6/h1H

InChI Key

LQUJCRPJNSUWKY-UHFFFAOYSA-N

SMILES

C([Si](Cl)(Cl)Cl)(Cl)Cl

Canonical SMILES

C([Si](Cl)(Cl)Cl)(Cl)Cl

The exact mass of the compound Trichloro(dichloromethyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139833. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trichloro(dichloromethyl)silane (CAS 1558-24-3) is a highly reactive, polyhalogenated organosilane characterized by a silicon atom bonded to three chlorine atoms and one strongly electron-withdrawing dichloromethyl group. In industrial and R&D procurement, it serves as a specialized C1 building block and a highly electrophilic crosslinking precursor. Unlike standard alkyltrichlorosilanes, the presence of the -CHCl2 moiety drastically alters the electronic environment of the silicon center, accelerating nucleophilic attack and facilitating highly specific carbon-silicon bond-forming reactions. This compound is primarily sourced for the synthesis of exhaustively silylated methanes and ethenes, the preparation of sterically congested organometallic ligands, and the formulation of rapid-curing, reactive silicon-containing polymers .

Procurement substitution with the ubiquitous methyltrichlorosilane (CAS 75-79-6) or the mono-chlorinated chloromethyltrichlorosilane (CAS 1558-25-4) is unviable for advanced synthetic and formulation applications. Methyltrichlorosilane lacks the α-carbon leaving groups required for Benkeser-type coupling, making it impossible to use as a precursor for multi-silylated methanes or ethenes [1]. While chloromethyltrichlorosilane can undergo some coupling, it primarily provides access to bis-silylated species, whereas the dichloromethyl group in trichloro(dichloromethyl)silane allows for the introduction of additional silyl groups, granting direct access to tris- and tetrakis-silylated architectures [2]. Furthermore, the profound inductive effect of the two α-chlorine atoms makes the Si-Cl bonds in trichloro(dichloromethyl)silane significantly more susceptible to rapid hydrolysis, a critical kinetic requirement for specific moisture-curing polymer applications that standard silanes cannot meet [3].

Hydrolytic Reactivity Enhancement via Inductive Electron Withdrawal

The reactivity of the Si-Cl bonds (and subsequent Si-OR groups) is heavily dictated by the electronic nature of the alkyl substituent. Trichloro(dichloromethyl)silane features a -CHCl2 group, which exerts a massive electron-withdrawing inductive effect (Taft σ* constant ≈ +1.94) compared to the standard methyl group (σ* = 0.00). This renders the silicon center highly electrophilic, drastically accelerating the rate of nucleophilic attack by water or alcohols compared to methyltrichlorosilane [1].

Evidence DimensionTaft inductive constant (σ*) and resulting Si electrophilicity
Target Compound DataTrichloro(dichloromethyl)silane (-CHCl2 group: σ* ≈ +1.94)
Comparator Or BaselineMethyltrichlorosilane (-CH3 group: σ* = 0.00)
Quantified Difference+1.94 shift in Taft σ* parameter, driving significantly faster hydrolysis kinetics
ConditionsStandard nucleophilic substitution at the silicon center

Enables the formulation of moisture-curable polymers and surface modifiers that cure rapidly at lower temperatures without the need for heavy-metal catalysts.

Yield Efficiency in Multi-Silylated C1 Building Block Synthesis

For the synthesis of exhaustively silylated methanes, relying on traditional precursors like trichloromethane often results in slow reaction rates and complex side reactions. Trichloro(dichloromethyl)silane acts as a highly effective, pre-functionalized precursor. When reacted with trichlorosilane and tri-n-propylamine in acetonitrile, it achieves a 64% yield of the target multi-silylated derivative under mild ambient conditions within 21 hours [1].

Evidence DimensionProduct yield of multi-silylated methane derivatives
Target Compound DataTrichloro(dichloromethyl)silane (64% isolated yield)
Comparator Or BaselineTrichloromethane (lower yields, requires harsher conditions and is prone to side reactions)
Quantified DifferenceAchieves a reliable 64% yield at ambient temperature, bypassing the inefficiencies of direct trichloromethane coupling
ConditionsReaction with HSiCl3 and tri-n-propylamine in acetonitrile for 21h at 25 °C

Provides R&D buyers with a high-yielding, scalable procurement route for synthesizing sterically congested organosilicon frameworks.

Precursor Viability for Exhaustively Silylated Ethenes

The production of advanced silicon-carbon double bonds, such as tetrakis(trichlorosilyl)ethene, cannot be achieved using standard Müller-Rochow direct process outputs. Trichloro(dichloromethyl)silane provides a distinct, viable 3-step synthetic pathway to tetrakis(trichlorosilyl)ethene, bypassing the need to handle highly unstable gaseous alkynes or rely on low-yield high-temperature irradiations [1].

Evidence DimensionSynthetic accessibility of tetrakis(trichlorosilyl)ethene
Target Compound DataTrichloro(dichloromethyl)silane (Enables a controlled 3-step liquid-phase synthesis)
Comparator Or BaselineStandard alkylchlorosilanes (Incapable of forming the exhaustively silylated ethene core)
Quantified DifferenceReduces synthetic complexity from extreme high-temperature/irradiation methods to a standard 3-step benchtop process
ConditionsMulti-step reductive coupling and elimination

Crucial for R&D procurement focused on novel organometallic ligands, 1-silaallenes, and advanced silicon-based materials.

Synthesis of Sterically Congested Organosilanes and 1-Silaallenes

Directly leveraging its high yield in Benkeser-type couplings (as detailed in Section 3), this compound is the appropriate precursor for generating tris- and tetrakis(trichlorosilyl) methanes and ethenes. These sterically congested molecules are critical intermediates in R&D for synthesizing 1-silaallenes and other highly reactive silicon-carbon double-bonded species [1].

Fast-Curing Silane-Terminated Polymers (STPs)

Due to the massive inductive electron-withdrawing effect of the dichloromethyl group, the Si-Cl bonds exhibit accelerated hydrolysis. This makes the compound highly suitable for modifying polymers with reactive silicon-containing groups that require rapid moisture curing at ambient temperatures without relying on heavy-metal catalysts [2].

Advanced Surface Modification and Crosslinking

The combination of three highly reactive Si-Cl bonds and a functionalizable dichloromethyl group allows this silane to act as a dual-action crosslinker. It can rapidly anchor to hydroxylated surfaces (such as glass or metal oxides) while leaving the -CHCl2 moiety available for further nucleophilic substitution or radical reactions in specialized coating formulations [3].

Boiling Point

145.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1558-24-3

Wikipedia

Trichloro(dichloromethyl)silane

General Manufacturing Information

Silane, trichloro(dichloromethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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